4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide

Medicinal Chemistry Agrochemical Discovery Chemical Genetics

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (CAS 1805317-38-7, molecular formula C₈H₈F₂N₂O₂, MW 202.16 g/mol) is a heterocyclic building block belonging to the pyridine-3-carboxamide (nicotinamide) class. Its substitution pattern — difluoromethyl at position 4, methoxy at position 6, and carboxamide at position 3 — distinguishes it from closely related regioisomers and other difluoromethyl-pyridine carboxamides.

Molecular Formula C8H8F2N2O2
Molecular Weight 202.161
CAS No. 1805317-38-7
Cat. No. B2981562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide
CAS1805317-38-7
Molecular FormulaC8H8F2N2O2
Molecular Weight202.161
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C(F)F)C(=O)N
InChIInChI=1S/C8H8F2N2O2/c1-14-6-2-4(7(9)10)5(3-12-6)8(11)13/h2-3,7H,1H3,(H2,11,13)
InChIKeyFVYIYNAKRBCDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (CAS 1805317-38-7) – Procurement-Relevant Identity and Structural Baseline


4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide (CAS 1805317-38-7, molecular formula C₈H₈F₂N₂O₂, MW 202.16 g/mol) is a heterocyclic building block belonging to the pyridine-3-carboxamide (nicotinamide) class [1]. Its substitution pattern — difluoromethyl at position 4, methoxy at position 6, and carboxamide at position 3 — distinguishes it from closely related regioisomers and other difluoromethyl-pyridine carboxamides. The compound is used as a versatile scaffold in medicinal chemistry and agrochemical research, notably as a precursor in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and succinate dehydrogenase inhibitor (SDHI) candidates [2]. However, publicly available quantitative biological activity data for this specific compound remains severely limited, and differentiation from in-class analogs must currently be based on structural, physicochemical, and synthetic-access considerations rather than direct comparative pharmacological profiling.

Why In-Class Substitution of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide Carries Scientific Risk


Pyridine carboxamides bearing difluoromethyl and methoxy substituents cannot be treated as interchangeable commodities. The relative positioning of these functional groups governs hydrogen-bond acceptor/donor topology, dipole moment orientation, and steric accessibility to target binding pockets [1]. For instance, moving the carboxamide from position 3 to position 2 (picolinamide regioisomer) or from position 6 to position 4 alters the spatial relationship between the difluoromethyl moiety and the amide, which can profoundly affect target affinity and selectivity. In the case of 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide specifically, the carboxamide at position 3 places the amide group in a distinct geometric orientation relative to the difluoromethyl and methoxy groups compared to its regioisomer 2-(difluoromethyl)-4-methoxypyridine-6-carboxamide (CAS 1805329-75-2), meaning that SAR models built on one isomer do not transfer reliably to the other. Substituting one isomer for another without experimental validation thus introduces a risk of misleading structure–activity conclusions and potential procurement waste.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide


Regioisomeric Structural Identity vs. 2-(Difluoromethyl)-4-methoxypyridine-6-carboxamide

The substitution pattern of 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide generates a unique connectivity that is non-superimposable on its closest regioisomer, 2-(difluoromethyl)-4-methoxypyridine-6-carboxamide (CAS 1805329-75-2). The InChIKey for the target compound is FVYIYNAKRBCDLW-UHFFFAOYSA-N, while the comparator InChIKey is NYOINVIWKAHDBS-UHFFFAOYSA-N [1][2]. The distinct connectivity leads to different molecular graphs despite identical molecular formula (C₈H₈F₂N₂O₂), molecular weight (202.16 g/mol), computed XLogP3-AA (0.7), hydrogen bond donor count (1), hydrogen bond acceptor count (5), rotatable bond count (3), and topological polar surface area (65.2 Ų) [1][2]. The differentiation is purely structural and does not arise from bulk physicochemical descriptors.

Medicinal Chemistry Agrochemical Discovery Chemical Genetics

Commercial Purity Consistency Across Suppliers

The commercially available purity of 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide is reported as 98% (HPLC) by suppliers such as Leyan, a commonly accepted threshold for research-grade building blocks . Its regioisomer 2-(difluoromethyl)-4-methoxypyridine-6-carboxamide (CAS 1805329-75-2) is also offered at the same 98% purity level . As both entities share the same purification grade when sourced from comparable vendors, there is no quantitative purity advantage influencing procurement differentiation between these two structural isomers.

Chemical Synthesis Procurement Building Block Quality

Dihydroorotase (DHO) Inhibitory Activity – A Weak Baseline

In a biochemical assay against dihydroorotase (DHO) from mouse Ehrlich ascites cells, 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide exhibited an IC₅₀ of 180,000 nM (180 µM) at pH 7.37 [1]. This single-point inhibition value indicates very weak affinity for DHO and serves primarily as a negative baseline. No direct DHO inhibition data are available for the closest regioisomer comparators, limiting the ability to assess whether the substitution pattern confers even a marginal selectivity advantage on this target. This result must be interpreted as class-level inference and cannot be used to claim DHO-related differentiation without matched-pair data on comparator molecules.

Enzymology Pyrimidine Biosynthesis Profiling

Class-Level Antifungal SDHI Activity of Difluoromethyl Pyridine Carboxamides

The pyridine carboxamide scaffold with a difluoromethyl substituent at the 3-position (adjacent to the nicotinamide core) has been identified as a privileged structure for succinate dehydrogenase inhibitor (SDHI) design. In a series of novel nicotinamide derivatives bearing diarylamine-modified scaffolds, compound 3f showed potent antifungal activity against multiple phytopathogenic fungi, and molecular docking confirmed favourable binding poses within the SDH active site (Journal of Pesticide Science, 2022) [1]. While these data do not derive from 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide itself, they establish the broader pharmacophoric relevance of the difluoromethyl-nicotinamide motif. The target compound, offering a synthetically accessible 4-difluoromethyl-6-methoxy-3-carboxamide handle, serves as a versatile starting point for late-stage diversification into SDHI-focused libraries. Direct comparative activity data for 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide versus structurally related SDHI leads are absent from the open literature.

Antifungal Succinate Dehydrogenase Agrochemical

Application Scenarios for 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide Based on Evidence


Regioselective Building Block for IDO1 Inhibitor Synthesis

The documented use of 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide as a precursor in the scalable, stereoselective synthesis of the clinical IDO1 inhibitor candidate BMT-297376 [1] makes it the required starting material for research groups replicating or optimizing this synthetic route. Substituting a regioisomeric pyridine carboxamide would yield a structurally distinct product with unpredictable IDO1 activity and is contraindicated without re-validation of the entire synthetic sequence.

Succinate Dehydrogenase Inhibitor (SDHI) Library Construction

Based on class-level SDHI activity demonstrated by closely related difluoromethyl-nicotinamide analogs [1], this compound's 4-difluoromethyl-6-methoxy-3-carboxamide architecture provides a synthetically tractable core for preparing focused SDHI screening libraries. The free carboxamide and methoxy groups enable late-stage diversification through amide coupling and O-demethylation/hydroxyl elaboration, while the difluoromethyl substituent imparts metabolic stability characteristic of this chemotype.

Negative Control Compound for Dihydroorotase Profiling Panels

With a measured DHO IC₅₀ of 180 µM [1], this molecule can serve as an inactive or weakly active control in DHO enzyme panels. Its structural similarity to more potent pyrimidine biosynthesis inhibitors allows it to be used as a specificity control, helping researchers confirm that observed cellular phenotypes are not driven by off-target DHO engagement.

Physicochemical Reference Standard for Difluoromethyl-Pyridine Carboxamide Series

The availability of well-defined computed descriptors (XLogP3-AA 0.7, TPSA 65.2 Ų) [1] and a distinctive InChIKey make this compound suitable as a reference standard for calibrating computational models or chromatographic methods when working with difluoromethyl-pyridine carboxamide compound series. Its strong structural identity prevents confusion with regioisomeric impurities.

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